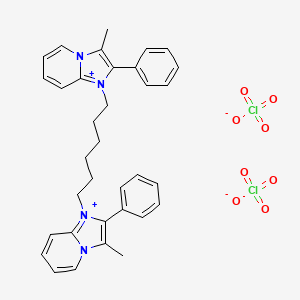
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a hexamethylene bridge connecting two phenyl groups. The diperchlorate indicates the presence of two perchlorate anions, which are often used to stabilize the compound in its ionic form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexamethylene Bridge: This step involves the reaction of the imidazo[1,2-a]pyridine core with a hexamethylene dihalide in the presence of a base to form the hexamethylene bridge.
Attachment of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Formation of the Diperchlorate Salt: The final step involves the reaction of the compound with perchloric acid to form the diperchlorate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the hexamethylene bridge and phenyl groups.
Hexamethylene Tetramine: Contains a hexamethylene bridge but lacks the imidazo[1,2-a]pyridine core and phenyl groups.
Phenyl Imidazole: Contains phenyl groups and an imidazole core but lacks the hexamethylene bridge.
Uniqueness: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-methyl-2-phenyl-, diperchlorate is unique due to its combination of the imidazo[1,2-a]pyridine core, hexamethylene bridge, and phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
93835-39-3 |
|---|---|
Formule moléculaire |
C34H36Cl2N4O8 |
Poids moléculaire |
699.6 g/mol |
Nom IUPAC |
3-methyl-1-[6-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C34H36N4.2ClHO4/c1-27-33(29-17-7-5-8-18-29)37(31-21-11-15-23-35(27)31)25-13-3-4-14-26-38-32-22-12-16-24-36(32)28(2)34(38)30-19-9-6-10-20-30;2*2-1(3,4)5/h5-12,15-24H,3-4,13-14,25-26H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
HQPHTSYKLJLYCT-UHFFFAOYSA-L |
SMILES canonique |
CC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



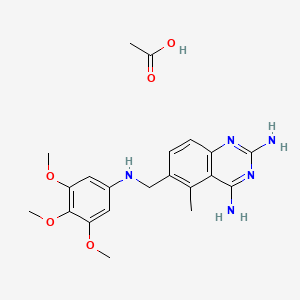
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
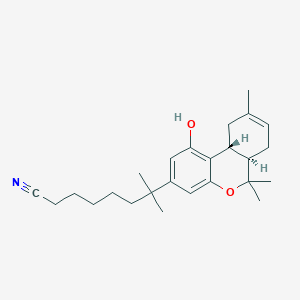
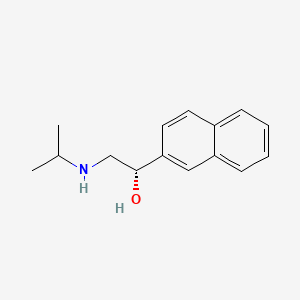
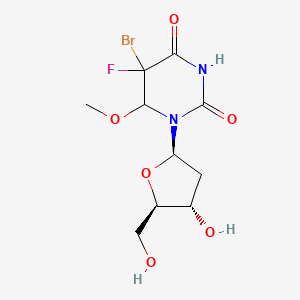
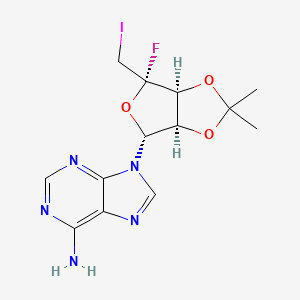
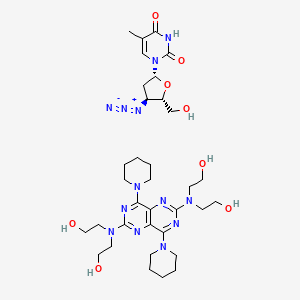

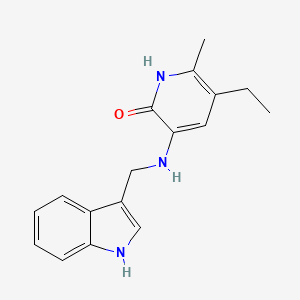

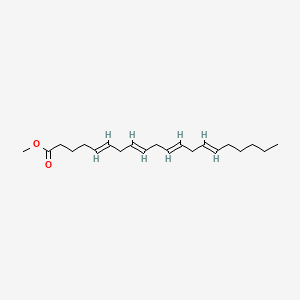
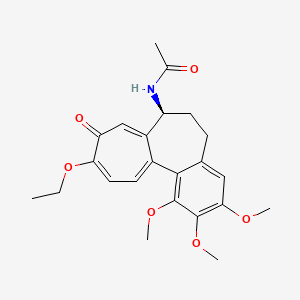
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
